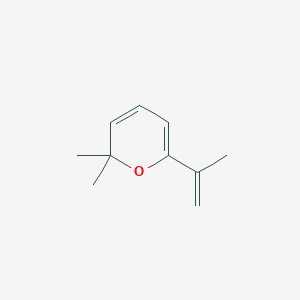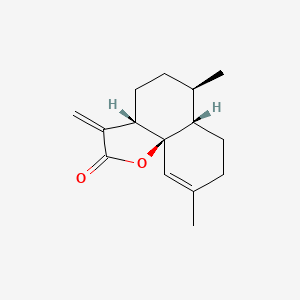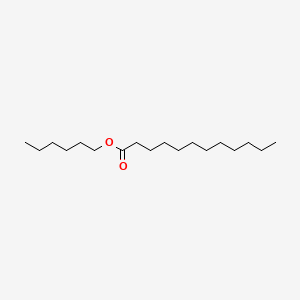
Hexyl laurate
Overview
Description
Synthesis Analysis
The synthesis of hexyl laurate has been explored through various methods, particularly focusing on enzymatic processes using lipases. Studies have shown that immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) can effectively catalyze the direct esterification of 1-hexanol and lauric acid, offering a pathway to "natural" this compound synthesis suitable for consumer products (Chang et al., 2007). Response surface methodology (RSM) and various experimental designs have been employed to optimize synthesis parameters such as reaction temperature, mixture flow rate, and substrate molar ratio to maximize production rate and efficiency (Chang et al., 2005).
Molecular Structure Analysis
While specific studies focusing solely on the molecular structure analysis of this compound were not highlighted, the general understanding of esters like this compound involves analyzing their molecular configurations, which are critical for determining their reactivity and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for such analyses.
Chemical Reactions and Properties
This compound's chemical properties, including its reactivity in synthesis and potential reactions, are influenced by its ester functional group. The enzymatic synthesis process, using lipases, indicates a specificity in catalysis that is dependent on the enzyme's ability to recognize the substrates' molecular structure, further suggesting that this compound's chemical properties are suitable for bio-catalyzed reactions (Chang et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as its phase behavior, solubility, and thermal characteristics, are essential for its application in cosmetic formulations. These properties are typically examined through experimental studies aiming to optimize conditions for synthesis and application. However, specific studies detailing these physical properties were not directly cited in the provided research.
Chemical Properties Analysis
This compound's chemical properties, particularly related to its ester group, determine its role as an emollient in cosmetics. Its synthesis via enzymatic esterification showcases its compatibility with green chemistry principles, emphasizing the chemical properties that make this compound a suitable candidate for cosmetic and personal care products (Ju et al., 2009).
Scientific Research Applications
Optimization of Biosynthesis : Hexyl laurate can be efficiently synthesized using lipase in a packed-bed bioreactor. Optimal synthesis conditions include a reaction temperature of 45°C, a substrate molar ratio of 1:2, and a reaction flow rate of 4.5 mL/min, yielding a high production rate (Chang, Shaw, Yang, & Shieh, 2007).
Solvent-Free System for Synthesis : The immobilized lipase from Rhizomucor miehei (Lipozyme IM-77) has been used to catalyze the direct esterification of hexanol and lauric acid in a solvent-free system. The process has been optimized using response surface methodology, with optimal conditions leading to a high percentage molar conversion of this compound (Chang, Shaw, Shieh, & Shieh, 2006).
Activity Enhancement by Supercritical CO2 : Utilizing mesocellular foam silica for immobilization of lipases with supercritical CO2 as a medium can significantly enhance enzyme activity in the preparation of this compound, making the process more efficient and green (Yadav & Varghese, 2020).
Continuous Synthesis in a Packed-Bed Reactor : A continuous lipase-catalyzed synthesis of this compound in a packed-bed reactor was successfully developed. Optimizing reaction parameters, such as temperature, mixture flow rate, and lauric acid concentration, led to a significant increase in the production rate (Ju, Yang, Yen, & Shieh, 2009).
Mechanism of Action
Target of Action
Hexyl laurate, also known as hexyl dodecanoate, is primarily used in personal care formulations as an important emollient for cosmetic applications . It is a medium-chain ester with a fruity flavor . The primary targets of this compound are the skin cells where it acts as a moisturizer and provides a light skin feel .
Mode of Action
This compound works by forming a barrier on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It spreads easily on the skin, providing a light, non-greasy feel .
Biochemical Pathways
This compound is synthesized through an esterification reaction between hexanol and lauric acid . This process is often catalyzed by lipase enzymes . The resulting ester, this compound, is then used in various cosmetic formulations .
Pharmacokinetics
This compound undergoes enzymatic hydrolysis, leading to the cleavage products hexanol and lauric acid . Hexanol, a rather small, water-soluble substance, will be distributed in aqueous compartments of the organism
Result of Action
The primary result of this compound’s action is the formation of a protective barrier on the skin, which helps to lock in moisture and leaves the skin feeling soft and smooth . It is used in a variety of cosmetic and personal care products, including skin care products, makeup, and hair care products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound as an emollient can be affected by the humidity level in the environment. In dry conditions, it can help to reduce water loss from the skin, while in humid conditions, it can help to prevent the skin from becoming overly hydrated . Additionally, the stability of this compound can be affected by factors such as temperature and pH .
Future Directions
Hexyl Laurate is employed in several cosmetics and has great demand . Due to ever-increasing demand for natural products, the immobilized lipase-catalyzed synthesis of such perfumery esters under mild conditions has gained prominence . The application of the enzymatic process to improve productivity of hexyl esters would commercially be more beneficial in today’s society .
properties
IUPAC Name |
hexyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBYOWLFQAFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067830 | |
| Record name | Hexyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34316-64-8 | |
| Record name | Hexyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



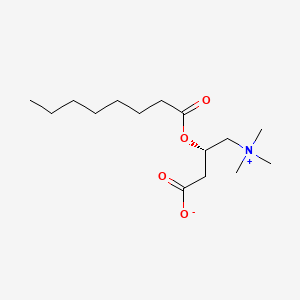



![[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate](/img/structure/B1194775.png)
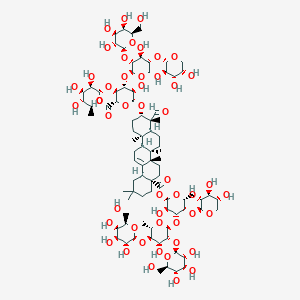


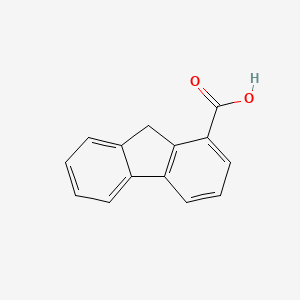
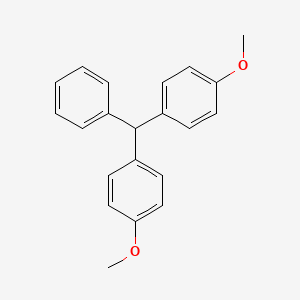
![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
